2,2'-(Naphthalen-2-ylazanediyl)diacetic acid
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Overview
Description
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid is an organic compound with the molecular formula C14H13NO4. It is characterized by the presence of a naphthalene ring attached to an azanediyl group, which is further connected to two acetic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalen-2-ylazanediyl)diacetic acid typically involves the reaction of naphthalene derivatives with azanediyl diacetic acid precursors. One common method is the Kabachnik–Fields reaction, which involves the condensation of naphthalene-2-amine with formaldehyde and diethyl phosphite, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include naphthalene-2,3-dicarboxylic acid derivatives, tetrahydronaphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalen-2-ylazanediyl)diacetic acid involves its ability to form stable complexes with metal ions. This complexation can influence various biochemical pathways and molecular targets, including enzyme inhibition and activation . The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Iminodiacetic acid: Similar in structure but lacks the naphthalene ring, making it less hydrophobic and less capable of π-π interactions.
Nitrilotriacetic acid: Contains an additional carboxymethyl group, leading to stronger metal ion complexation but poorer solubility in water.
2,2’-(Ethylenedithio)diacetic acid: Contains sulfur atoms, which can form stronger metal-sulfur bonds but may have different reactivity and stability profiles.
Uniqueness
2,2’-(Naphthalen-2-ylazanediyl)diacetic acid is unique due to its naphthalene ring, which provides additional hydrophobic interactions and π-π stacking capabilities. This makes it particularly useful in applications requiring strong and selective binding to aromatic compounds and metal ions .
Properties
CAS No. |
64660-87-3 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[carboxymethyl(naphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO4/c16-13(17)8-15(9-14(18)19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,16,17)(H,18,19) |
InChI Key |
BIFSQUDZXUVCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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